2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-13-4-6-14(7-5-13)15-10-16-18(25)22(20-12-23(16)21-15)11-17(24)19-8-9-26-2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSXVPMNZSXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide belongs to the class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
- Molecular Formula : C15H18N4O3
- Molecular Weight : 298.3 g/mol
- Structure : The compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted with an ethylphenyl group and a methoxyethyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on available studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it could potentially interact with kinases or phosphatases that play roles in cancer cell proliferation or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to growth and differentiation.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
Compounds within this class have shown promise in reducing inflammation. They may modulate cytokine production and inhibit pathways such as NF-kB that are critical in inflammatory responses .
Neuroprotective Properties
Some studies suggest that related compounds could provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs share the pyrazolo[1,5-d][1,2,4]triazin-4-one scaffold but differ in substituents, which influence physicochemical and biological properties. Below is a detailed comparison:
Table 1: Comparative Analysis of Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivatives
Key Findings:
Substituent Effects on Solubility: The target compound’s 2-methoxyethyl side chain likely improves aqueous solubility compared to lipophilic groups like 4-chlorobenzyl or benzylpiperidinyl .
Biological Activity Trends :
- Derivatives with bulky substituents (e.g., benzylpiperidinyl ) may exhibit CNS penetration but face metabolic instability.
- The 4-chlorobenzyl analog was discontinued, suggesting issues with toxicity or pharmacokinetics, possibly due to halogenated groups.
- Pyrrolo[1,2-d][1,2,4]triazin-4-one derivatives (e.g., compound 20a ) show high purity and agonist activity, emphasizing the importance of core heterocycle flexibility.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for N-substituted acetamides, such as coupling α-chloroacetamides with heterocyclic cores . However, the 2-methoxyethyl group may require specialized protecting strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
